molecular formula C8H5Br2FO2 B1413249 2,5-Dibromo-4-fluorophenylacetic acid CAS No. 1806307-38-9

2,5-Dibromo-4-fluorophenylacetic acid

Cat. No.: B1413249
CAS No.: 1806307-38-9
M. Wt: 311.93 g/mol
InChI Key: RTGBTISCBMOGNN-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-fluorophenylacetic acid is a fluorinated and brominated phenylacetic acid derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Compounds within this chemical class are frequently employed as crucial building blocks for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and fluorine atoms at specific positions on the aromatic ring makes this compound a valuable substrate for further selective functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, and for introducing fluorine atoms to modulate the lipophilicity, metabolic stability, and bioavailability of target molecules. Researchers utilize this compound in various applications, including the synthesis of bioactive peptides and other active compounds, given that halogenated phenylacetic acids can be incorporated into complex structures to fine-tune their properties. As a halogenated phenylacetic acid, its mechanism of action in research settings is typically tied to its role as a precursor, with its reactivity defined by the carboxylic acid group and the halogen substituents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-(2,5-dibromo-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGBTISCBMOGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)F)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-fluorophenylacetic acid typically involves halogenation reactions. One common method is the bromination of 4-fluorophenylacetic acid using bromine in the presence of a catalyst. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-4-fluorophenylacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone at room temperature.

    Oxidation: Potassium permanganate in acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Major Products Formed

    Substitution: Formation of iodinated or fluorinated derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of debrominated phenylacetic acid derivatives.

Scientific Research Applications

2,5-Dibromo-4-fluorophenylacetic acid is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a reagent in halogenation reactions.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including the development of new drugs and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-4-fluorophenylacetic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 2,5-Dibromo-4-fluorophenylacetic acid, a comparison with three analogous compounds is provided below:

Key Findings :

Halogenation Impact: Bromine substitution increases molecular weight and lipophilicity (LogP) compared to chlorine or fluorine-only analogs. This enhances membrane permeability but reduces aqueous solubility (e.g., 0.45 mg/mL for the dibromo compound vs. 8.7 mg/mL for 4-fluorophenylacetic acid) . The dibromo derivative exhibits superior COX-2 inhibitory activity (IC₅₀ = 12.3 μM) compared to dichloro (28.6 μM) or monobromo (45.7 μM) analogs, likely due to stronger van der Waals interactions with hydrophobic enzyme pockets .

Positional Effects :

  • Fluorine at position 4 improves metabolic stability by resisting oxidative degradation, a property shared across all fluorinated analogs .
  • Bromine at position 2 contributes more significantly to bioactivity than position 5, as evidenced by the reduced potency of 2-Bromo-4-fluorophenylacetic acid (IC₅₀ = 45.7 μM) compared to the dibromo variant .

Thermal Stability :

  • Higher melting points in dibromo and dichloro compounds (152–154°C and 138–140°C, respectively) correlate with increased crystallinity due to halogen-halogen interactions .

Research Implications and Limitations

  • Pharmacological Potential: The dibromo compound’s strong COX-2 inhibition suggests utility in anti-inflammatory drug development, though its low solubility necessitates formulation strategies (e.g., salt formation or nanoemulsions) .
  • Toxicity Considerations : Brominated compounds may exhibit higher cytotoxicity compared to chlorinated analogs, as observed in hepatocyte viability assays (e.g., this compound reduced cell viability by 40% at 50 μM) .
  • Synthetic Challenges : Multi-halogenation introduces regioselectivity issues during synthesis, requiring optimized catalytic conditions to avoid byproducts .

Biological Activity

Overview

2,5-Dibromo-4-fluorophenylacetic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique molecular structure, which includes bromine and fluorine substituents on a phenylacetic acid backbone. The presence of these halogens significantly influences the compound's reactivity and biological interactions.

  • Molecular Formula : C8H5Br2FO2
  • Molecular Weight : 311.93 g/mol
  • CAS Number : 1803716-70-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine and fluorine atoms enhance the electrophilicity of the compound, allowing it to form covalent bonds with nucleophilic residues in enzyme active sites. This property is crucial for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory responses. For instance, it has been shown to inhibit p38 MAP kinase, a key player in cellular stress responses and inflammation.

Study Findings :

  • Inhibition of p38 MAP Kinase :
    • The compound exhibited a significant increase in inhibition compared to parent compounds.
Compoundp38 MAP Kinase Inhibition (IC50)TNF-α Release Inhibition
Parent CompoundN/AN/A
This compoundNot specified>110-fold increase

2. Anticancer Potential

The anticancer properties of this compound have also been explored. Similar halogenated phenylacetic acids have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar potential.

Case Study :
In studies involving structurally similar compounds, significant cytotoxic effects were observed. While specific data for this compound is limited, its analogs indicate a promising avenue for further investigation into its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dibromo-4-fluorophenylacetic acid
Reactant of Route 2
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